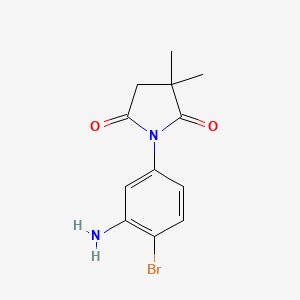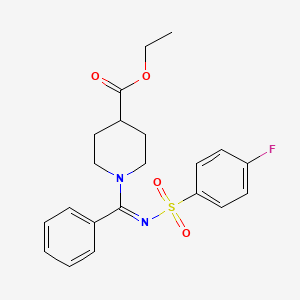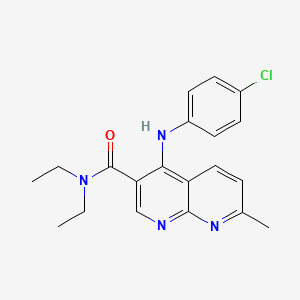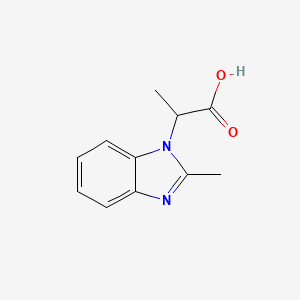
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione” is a complex organic molecule. It contains an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), and a pyrrolidine dione structure (a five-membered ring with two carbonyl groups). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group suggests potential for interesting electronic properties, as bromine is a heavy halogen that can participate in pi stacking interactions with the benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the carbonyl groups in the pyrrolidine dione ring could be involved in various reactions such as condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amino and carbonyl groups) could make this compound soluble in polar solvents .Scientific Research Applications
Peptide Synthesis
One of the scientific research applications of compounds related to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione is in peptide synthesis. Dimedone, a similar compound, has been used as a protecting agent for amino groups in peptide synthesis. The reaction with amino-acid "active" esters leads to optically pure enamine derivatives. The protecting group can easily be removed, aiding in peptide synthesis processes (Halpern & James, 1964).
Synthesis of Pyridine-Pyrimidines
Research has also explored the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a three-component reaction that includes compounds structurally similar to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione. Such syntheses are significant in developing new chemical entities and understanding chemical interactions (Rahmani et al., 2018).
Luminescent Polymer Development
Compounds similar to 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione have been used in the development of highly luminescent polymers. These polymers, which include the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, exhibit strong fluorescence and are potentially useful in various applications including electronics and photonics (Zhang & Tieke, 2008).
Rapid Polycondensation Reactions
Additionally, the related 1,2,4-triazolidine-3,5-dione compounds have been utilized in microwave-assisted rapid polycondensation reactions with diisocyanates, leading to the formation of novel polyureas. These reactions demonstrate the versatility of such compounds in polymer science (Mallakpour & Rafiee, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)6-10(16)15(11(12)17)7-3-4-8(13)9(14)5-7/h3-5H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLLJOFFXTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)

![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)